

A Comparative Guide to the Immunologic Action of [Met5]enkephalin and Its Fragments

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Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

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This guide provides a comparative analysis of the immunomodulatory effects of [Met5]enkephalin and its fragments. [Met5]enkephalin, an endogenous opioid peptide, and its derivatives have been shown to play a role in regulating the immune system.^[1] Understanding the specific actions of these fragments is crucial for the development of novel immunomodulatory therapies.

Comparative Immunomodulatory Activity

The immunologic actions of [Met5]enkephalin are, in part, mediated or even amplified by its N-terminal metabolites.^[2] Key fragments that have been investigated include des-Met-[Met5]enkephalin, des-Tyr-[Met5]enkephalin, and Tyr-Gly-Gly.^[2] Studies have shown that [Met5]enkephalin and some of its fragments can influence various immune functions, including natural killer (NK) cell cytotoxicity and lymphocyte proliferation.^[2] The effects of these peptides are often mediated through opioid receptors and can be blocked by opioid antagonists like naloxone.^[2]

Synthetic analogs of [Met5]enkephalin have also been developed to enhance stability and potency, and their immunomodulatory effects have been evaluated.

Table 1: Comparison of the Effects of [Met5]enkephalin and Its Fragments on Immune Cells

Peptide/Fragment	Immune Cell Type	Assay	Observed Effect	Naloxone Reversibility	Reference
[Met5]enkephalin	Mouse B and T cells	Con A- & LPS-stimulated proliferation	Increased proliferation	Yes	[2]
Mouse NK cells	Cytotoxicity Assay	Increased cytotoxicity	Yes	[2]	
Human T cells	T-cell transformation	Stimulated transformation	Not specified		
Human NK cells	Cytotoxicity Assay	Augmented cytotoxicity	Not specified		
des-Met-[Met5]enkephalin	Mouse B and T cells	Con A- & LPS-stimulated proliferation	Increased proliferation	Yes	[2]
Mouse NK cells	Cytotoxicity Assay	Increased cytotoxicity	Yes	[2]	
des-Tyr-[Met5]enkephalin	Mouse B and T cells	Con A- & LPS-stimulated proliferation	No significant effect	Not applicable	
Mouse NK cells	Cytotoxicity Assay	No significant effect	Not applicable	[2]	
Tyr-Gly-Gly	Mouse B and T cells	Con A- & LPS-stimulated proliferation	Increased proliferation	Yes	[2]
Mouse NK cells	Cytotoxicity Assay	Increased cytotoxicity	Yes	[2]	

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of protocols used in the cited studies.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulant.

Protocol Summary:

- **Cell Isolation:** Isolate lymphocytes from the spleen or peripheral blood.
- **Cell Culture:** Culture the isolated lymphocytes in a suitable medium.
- **Stimulation:** Stimulate the cells with a mitogen such as Concanavalin A (Con A) or lipopolysaccharide (LPS) in the presence or absence of the [Met5]enkephalin fragment being tested.
- **Incubation:** Incubate the cell cultures for a specific period, typically several days.
- **Proliferation Measurement:** Measure cell proliferation, often by quantifying the incorporation of radiolabeled thymidine (e.g., ^3H -thymidine) into the DNA of dividing cells. An increase in thymidine uptake indicates increased proliferation.

Natural Killer (NK) Cell Cytotoxicity Assay

This assay quantifies the ability of NK cells to kill target cells.

Protocol Summary:

- **Effector and Target Cells:** Prepare effector cells (NK cells) from the test subjects and label target cells (e.g., a tumor cell line) with a radioactive marker like Chromium-51 (^{51}Cr).
- **Co-incubation:** Co-incubate the effector and target cells at various ratios in the presence or absence of the [Met5]enkephalin fragment.
- **Incubation:** Incubate the co-culture for a few hours to allow for cell lysis.

- **Cytotoxicity Measurement:** Measure the amount of radioactivity released into the supernatant from the lysed target cells. Higher radioactivity indicates greater NK cell cytotoxicity.

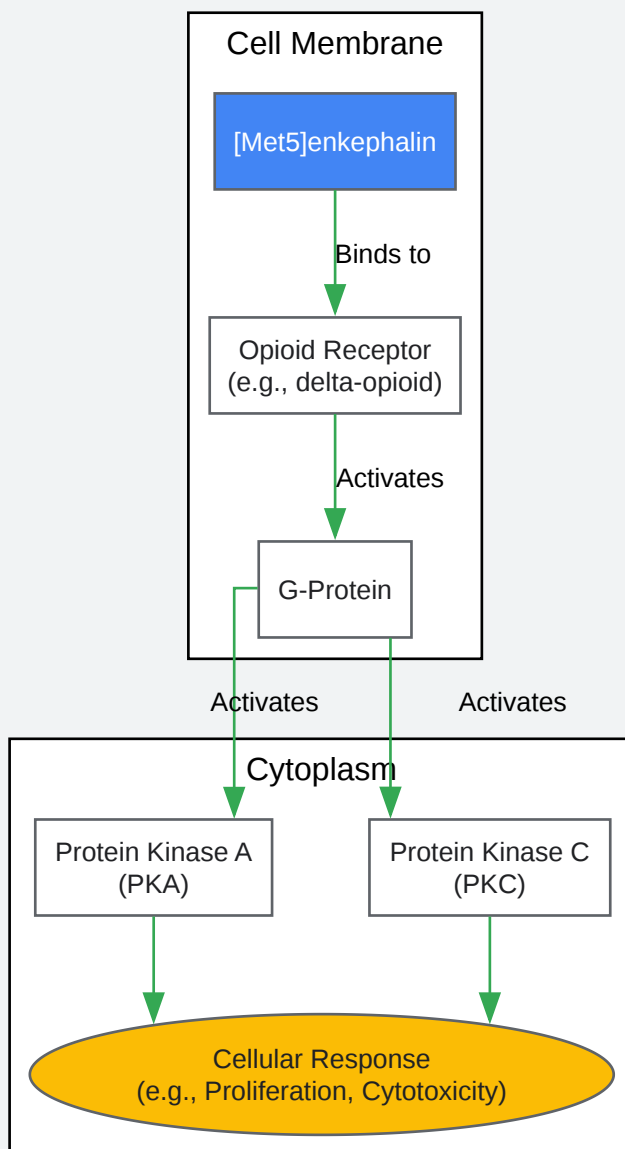
Signaling Pathways and Experimental Workflows

The immunomodulatory effects of [Met5]enkephalin and its fragments are initiated by their interaction with opioid receptors on the surface of immune cells. This interaction triggers intracellular signaling cascades that ultimately lead to a cellular response.

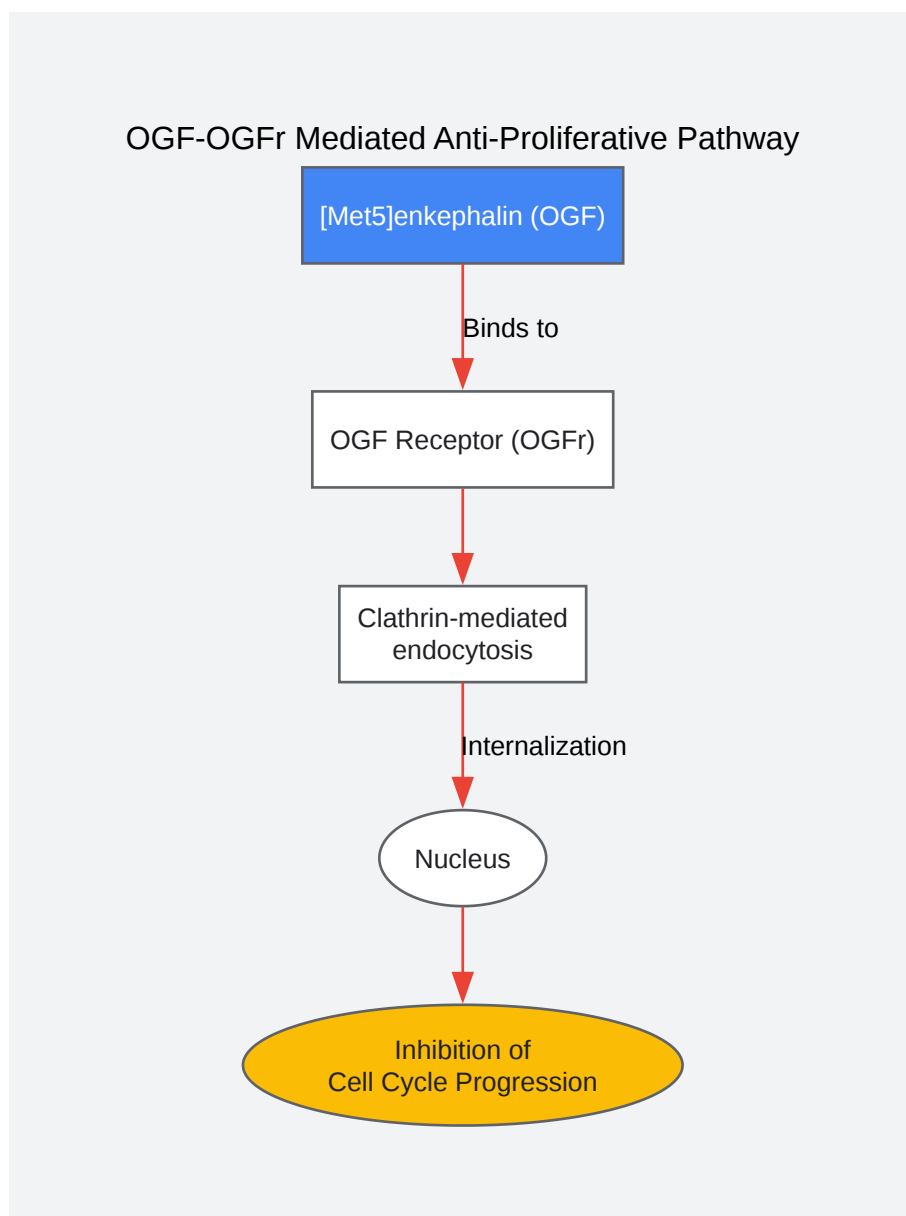
Signaling Pathways

The binding of [Met5]enkephalin to its receptor, often the delta-opioid receptor on immune cells, can initiate signaling through G-protein coupled pathways. One proposed mechanism involves the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC), which are key regulators of cellular function.^[3] Another identified pathway for the anti-proliferative effect of [Met5]enkephalin (also known as Opioid Growth Factor, OGF) involves its binding to the OGF receptor (OGFr) and subsequent clathrin-mediated endocytosis.^[4]

General Signaling Pathway of [Met5]enkephalin in Immune Cells

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Caption: General signaling pathway of [Met5]enkephalin in immune cells.

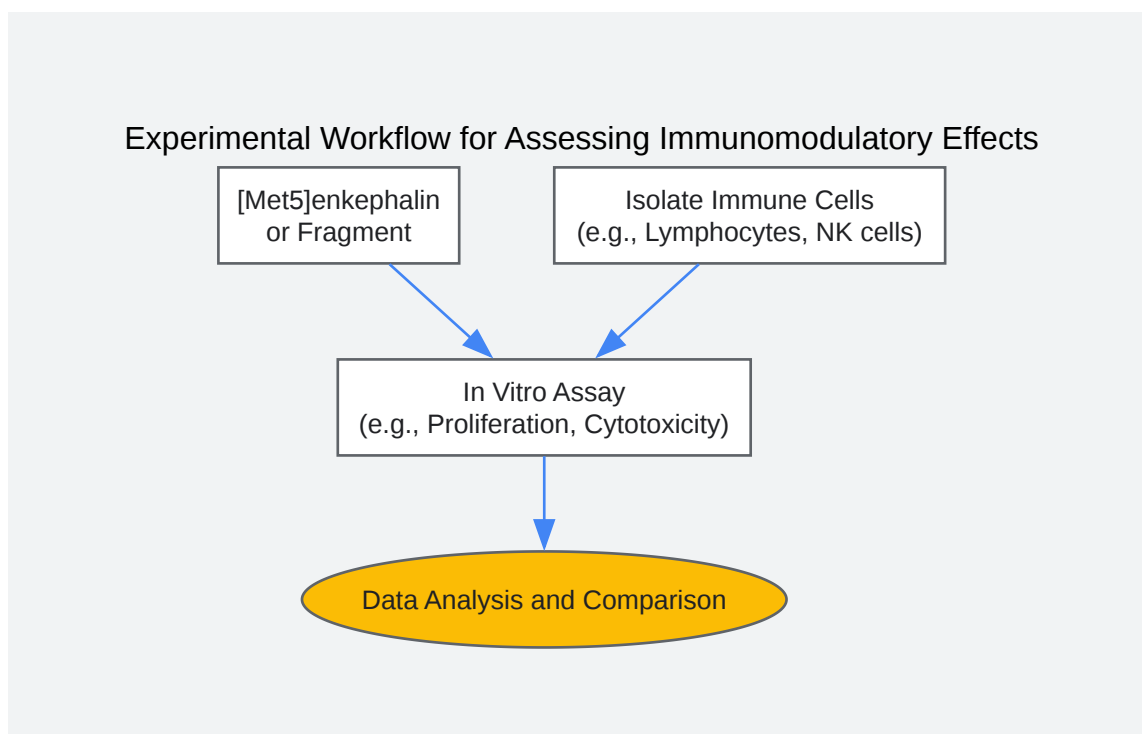


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Caption: OGF-OGFr mediated anti-proliferative pathway.

Experimental Workflow

The general workflow for assessing the immunomodulatory effects of [Met5]enkephalin fragments involves a series of in vitro or in vivo experiments.



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Caption: General experimental workflow.

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